CLOFEDANOL O-BETA-D-GLUCURONIDE

Descripción general

Descripción

CLOFEDANOL O-BETA-D-GLUCURONIDE: is a metabolite of the cough suppressant Clofedanol. It is formed through the glucuronidation process, where Clofedanol is conjugated with glucuronic acid. This compound is significant in pharmacokinetics as it represents a phase II metabolic product, aiding in the excretion of the parent drug.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of CLOFEDANOL O-BETA-D-GLUCURONIDE involves the enzymatic reaction of Clofedanol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver, where the enzyme catalyzes the transfer of glucuronic acid to Clofedanol, forming the glucuronide conjugate.

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. in a laboratory setting, it can be synthesized using isolated enzymes or liver microsomes to facilitate the glucuronidation process.

Análisis De Reacciones Químicas

Types of Reactions: CLOFEDANOL O-BETA-D-GLUCURONIDE primarily undergoes hydrolysis, where the glucuronide moiety is cleaved, releasing the parent compound Clofedanol. This reaction is catalyzed by β-glucuronidase enzymes.

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.

Oxidation and Reduction: These reactions are less common for this compound due to its stable glucuronide conjugate form.

Major Products:

Hydrolysis: Clofedanol and glucuronic acid.

Aplicaciones Científicas De Investigación

CLOFEDANOL O-BETA-D-GLUCURONIDE is primarily studied in pharmacokinetic research to understand the metabolism and excretion of Clofedanol. It is used as a biomarker to monitor the metabolic pathways and the efficiency of drug clearance from the body. Additionally, it aids in studying drug interactions and the role of glucuronidation in drug metabolism.

Mecanismo De Acción

CLOFEDANOL O-BETA-D-GLUCURONIDE itself does not exert pharmacological effects. Instead, it is a metabolic product that facilitates the excretion of Clofedanol. The parent compound, Clofedanol, acts as a centrally-acting cough suppressant by directly affecting the cough center in the medulla of the brain. It also possesses local anesthetic and antihistamine properties.

Comparación Con Compuestos Similares

Clofedanol: The parent compound, used as a cough suppressant.

Chlorpheniramine: An antihistamine with similar properties but different metabolic pathways.

Dextromethorphan: Another centrally-acting cough suppressant with a different mechanism of action.

Uniqueness: CLOFEDANOL O-BETA-D-GLUCURONIDE is unique due to its formation through glucuronidation, a significant phase II metabolic pathway. This process enhances the solubility and excretion of the parent compound, distinguishing it from other similar compounds that may undergo different metabolic transformations.

Actividad Biológica

Clofedanol O-beta-D-glucuronide is a glucuronide derivative of clofedanol, an antitussive agent. This compound is of interest due to its potential biological activities, particularly in the context of drug metabolism and pharmacokinetics. This article explores its biological activity, focusing on metabolic pathways, pharmacological effects, and relevant case studies.

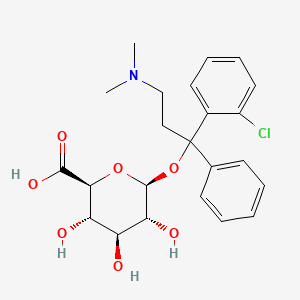

Chemical Structure and Properties

- Molecular Formula : C23H28ClNO7

- Molecular Weight : 465.92 g/mol

- CAS Number : 791-35-5

This compound is characterized by the conjugation of clofedanol with beta-D-glucuronic acid, which enhances its solubility and facilitates excretion through urine. The glucuronidation process typically occurs via the action of UDP-glucuronosyltransferases (UGTs), which are crucial for the detoxification and elimination of various xenobiotics and endogenous compounds.

Metabolism and Pharmacokinetics

The biological activity of this compound is primarily influenced by its metabolic pathways. The following points summarize key aspects:

- Glucuronidation Process : Clofedanol undergoes glucuronidation, primarily catalyzed by UGT enzymes. This reaction increases the compound's polarity, making it more water-soluble and facilitating renal excretion .

- Enzymatic Hydrolysis : The compound can be hydrolyzed by beta-glucuronidases, which can release the parent drug, clofedanol, in the body. This process is essential for understanding the pharmacological effects of this compound as it relates to its active form .

Antitussive Properties

Clofedanol itself is recognized as a potent antitussive agent. The biological activity of this compound may reflect similar properties due to its relationship with clofedanol. Research indicates that clofedanol acts on the central nervous system to suppress cough reflexes, which is particularly beneficial in treating acute cough associated with upper respiratory tract infections .

Case Studies and Research Findings

- Pharmacokinetic Studies : Research has demonstrated that after administration, significant amounts of this compound are detected in plasma, indicating effective absorption and metabolism. A study involving healthy subjects showed that glucuronidated metabolites were predominant in plasma samples post-administration .

- Clinical Trials : In clinical settings, the effectiveness of clofedanol as an antitussive has been evaluated against placebo controls. Results indicated that patients receiving clofedanol exhibited a statistically significant reduction in cough frequency compared to those receiving placebo treatments .

- Safety Profile : The safety profile of this compound has been assessed in various studies, highlighting its tolerability and low incidence of adverse effects when used at therapeutic doses .

Comparative Analysis

The following table summarizes the pharmacological properties of this compound compared to its parent compound:

| Property | Clofedanol | This compound |

|---|---|---|

| Molecular Weight | 289.80 g/mol | 465.92 g/mol |

| Solubility | Lipophilic | Increased water solubility |

| Primary Action | Antitussive | Antitussive (prodrug effect) |

| Metabolism | Hepatic | Glucuronidation via UGTs |

| Excretion Route | Renal | Renal (as glucuronide) |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHMHPGOIYNCEV-FXACLYGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747367 | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66171-85-5 | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.